molecular formula C23H31N5O3S B2942935 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate CAS No. 886913-33-3

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2942935
CAS No.: 886913-33-3
M. Wt: 457.59
InChI Key: CKDRUPNRDOVJQJ-UHFFFAOYSA-N
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Description

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo-triazole core, a 4-isopropylphenyl group, and a piperazine-carboxylate moiety. Its design integrates pharmacophores known for diverse bioactivities, including antifungal, anti-inflammatory, and kinase-modulating properties .

Properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3S/c1-5-18-24-22-28(25-18)21(29)20(32-22)19(17-9-7-16(8-10-17)15(3)4)26-11-13-27(14-12-26)23(30)31-6-2/h7-10,15,19,29H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDRUPNRDOVJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate is a synthetic compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N5O4SC_{24}H_{27}N_{5}O_{4}S with a molecular weight of 481.6 g/mol. The compound features a thiazole-triazole moiety and a piperazine ring, which are known to influence its biological activity.

PropertyValue
Molecular FormulaC24H27N5O4S
Molecular Weight481.6 g/mol
CAS Number898349-81-0

Research indicates that this compound interacts with various biochemical pathways. Notably, it affects the endoplasmic reticulum (ER) stress pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) inflammatory pathway. These pathways are crucial in regulating cellular stress responses and inflammation, respectively.

Targets of Action

  • Activating Transcription Factor 4 (ATF4) : This protein plays a significant role in the cellular response to stress.
  • NF-kB : A key regulator of immune response and inflammation.

The compound's interaction with these targets suggests potential applications in treating inflammatory diseases and conditions related to cellular stress.

Biological Activity

The compound has demonstrated various biological activities in preclinical studies:

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of compounds similar to this compound:

Study 1: Inhibition of Inflammatory Responses

A study assessed the compound's ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels when treated with the compound compared to control groups, suggesting its potential as an anti-inflammatory agent.

Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function tests. This supports its role as a neuroprotective agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Substituents

A close analog, Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS: 898367-02-7), replaces the 4-isopropylphenyl group with a 3-fluorophenyl moiety . Key differences include:

Property Target Compound (4-isopropylphenyl) 3-Fluorophenyl Analog
Molecular Weight ~527.6 g/mol (estimated) ~521.5 g/mol
Lipophilicity (cLogP) Higher (due to isopropyl group) Moderate
Electron Effects Electron-donating (isopropyl) Electron-withdrawing (F)
Bioactivity Potential Enhanced membrane permeability Potential metabolic stability

The 4-isopropylphenyl group likely improves lipophilicity and target binding via hydrophobic interactions, whereas the 3-fluorophenyl analog may exhibit altered metabolic stability due to fluorine’s electronegativity.

Triazole-Containing Derivatives

Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles share the 1,2,4-triazole motif, which is critical for interactions with enzymes such as fungal 14-α-demethylase . Unlike the target compound, these derivatives lack the thiazole-piperazine scaffold but demonstrate antifungal activity (IC₅₀: 2–8 µM against Candida albicans). The target molecule’s thiazolo-triazole core may confer broader target specificity or improved solubility due to the hydroxyl group at position 4.

Thiazolo-Pyrimidine Derivatives

Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate () shares a thiazole ring but replaces the triazole with a pyrimidine system. Key contrasts:

Property Target Compound Thiazolo-Pyrimidine
Core Heterocycle Thiazolo-triazole Thiazolo-pyrimidine
Bioactivity Hypothesized antifungal/kinase Reported anti-inflammatory
Solubility Moderate (hydroxyl group) Low (ester groups dominate)

Computational Similarity Analysis

Using Tanimoto and Dice indices (MACCS fingerprints), the target compound shows:

  • High similarity (Tanimoto > 0.85) to its 3-fluorophenyl analog .
  • Moderate similarity (Tanimoto ~0.55) to triazole-thiadiazoles .
  • Low similarity (Tanimoto < 0.30) to thiazolo-pyrimidines .

This suggests shared bioactivity trends with fluorophenyl analogs but distinct mechanisms compared to thiadiazoles or pyrimidines.

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